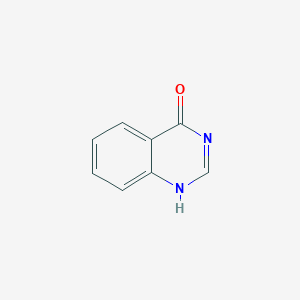

4(3H)-Quinazolinone

Description

4-Hydroxyquinazoline is a natural product found in Hydrangea febrifuga, Streptomyces, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 4(3H)-Quinazolinone Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. This privileged structure is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] The stability of the quinazolinone nucleus has made it a popular framework for the development of novel therapeutic agents.[3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[1] This guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with quantitative data, key signaling pathways, and detailed experimental protocols.

Chemical Properties and Synthesis

The this compound structure allows for substitutions at various positions, primarily at the 2 and 3 positions, which significantly influences its biological activity. A strong lactam-lactim tautomerism is a key chemical feature of the this compound core.

The synthesis of the this compound core can be achieved through several methods, with the Niementowski reaction being one of the most common. This reaction typically involves the condensation of anthranilic acid with an amide. Other synthetic routes often utilize anthranilic acid derivatives, such as esters or amides, and can involve intermediates like 2-substituted benzoxazin-4-ones.

General Synthetic Workflow

A common synthetic strategy for producing 2,3-disubstituted 4(3H)-quinazolinones is depicted below. This workflow starts with the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the final quinazolinone product.

Biological Activities

The versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling, such as receptor tyrosine kinases and tubulin polymerization.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| EGFR Inhibitors | |||

| Compound 6d | NCI-H460 (Lung) | 0.789 | |

| Erlotinib analog | A431 | 0.005 | |

| Compound 8b | EGFR-TK | 0.00137 | |

| Tubulin Polymerization Inhibitors | |||

| Compound 101 | MCF-7 (Breast) | 0.34 | |

| Compound 101 | CA46 (Burkitt's lymphoma) | 1.0 | |

| Naphthyl 39 | HT29 (Colon) | <0.05 | |

| General Cytotoxic Agents | |||

| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |

| Compound 22a | HT-29 (Colon) | 7.23 | |

| Compound A3 | PC3 (Prostate) | 10 | |

| Compound A3 | MCF-7 (Breast) | 10 | |

| Compound 3d | HeLa (Cervical) | 10 | |

| Compound 3e | T98G (Glioblastoma) | 12 |

Antimicrobial Activity

Derivatives of this compound have been extensively studied for their antibacterial and antifungal properties. These compounds have shown efficacy against a range of pathogenic microorganisms, including drug-resistant strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | |||

| Hydrazone derivative 4a | E. coli | 4 | |

| Hydrazone derivative 4a | S. aureus | 8 | |

| Pyrazole derivative 5a | E. coli | 1 | |

| Pyrazole derivative 5a | S. aureus | 2 | |

| Compound 27 | MRSA | ≤0.5 | |

| Antifungal | |||

| Hydrazone derivative 4a | C. albicans | 2 | |

| Hydrazone derivative 4a | M. phaseolina | 8 | |

| Pyrazole derivative 5a | C. albicans | 4 |

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative | In vivo/In vitro Assay | ED50 / IC50 | Reference |

| Compound 4 | COX-2 Inhibition | IC50: 0.33 µM | |

| Compound 6 | COX-2 Inhibition | IC50: 0.40 µM | |

| Compound 5 | Carrageenan-induced paw edema | ED50: 50.3 mg/kg | |

| Compound 11b | Carrageenan-induced paw edema | Significant activity |

Key Signaling Pathways

EGFR Inhibition Pathway

A significant number of anticancer this compound derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.

Tubulin Polymerization Inhibition

Another important anticancer mechanism for this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of this compound (Niementowski Reaction)

Objective: To synthesize the parent this compound core from anthranilic acid and formamide (B127407).

Materials:

-

Anthranilic acid

-

Formamide

-

Sand bath or heating mantle

-

Beaker

-

Stirring rod

-

Filtration apparatus

-

Methanol (B129727) for recrystallization

Procedure:

-

In a flask, combine anthranilic acid (0.1 mol) and formamide (0.5 mol).

-

Heat the mixture on a sand bath at 150-160 °C for 6-8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and water.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Dry the crude product and recrystallize from methanol to obtain pure this compound.

Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

Objective: To synthesize 2,3-disubstituted-4(3H)-quinazolinone derivatives from anthranilic acid in a multi-step process.

Step 1: Synthesis of N-Acyl Anthranilic Acid

-

Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).

-

Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-water and acidify to precipitate the N-acyl anthranilic acid.

-

Filter, wash with water, and dry the product.

Step 2: Synthesis of 2-Substituted-benzoxazin-4-one

-

Reflux the N-acyl anthranilic acid with acetic anhydride for 2-3 hours.

-

Remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., petroleum ether) to induce crystallization.

-

Filter and dry the benzoxazin-4-one derivative.

Step 3: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

-

Dissolve the 2-substituted-benzoxazin-4-one in a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Add the desired primary amine (e.g., aniline) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., amoxicillin)

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the diluted bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to attract considerable research interest. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of novel therapeutics based on this promising heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent this compound-based drug candidates.

References

The 4(3H)-Quinazolinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone structural motif, a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[2][3] Found in over 200 naturally occurring alkaloids and numerous synthetic compounds, the this compound core has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] This guide provides a comprehensive technical overview of the this compound scaffold, encompassing its synthesis, mechanisms of action, therapeutic applications, and key experimental protocols.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern. A prevalent and classical approach is the Niementowski synthesis, which involves the condensation of anthranilic acid with an appropriate amide. However, numerous modern and efficient methods have been developed to enhance yield, purity, and substrate scope.

A common and versatile strategy involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one intermediate from anthranilic acid and an acyl chloride or acid anhydride. This intermediate is then reacted with a primary amine or other nitrogen nucleophile to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 2-Phenyl-3-(substituted-phenyl)-4(3H)-quinazolinones

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of compounds with significant biological activities.

Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid (1 equivalent) and benzoyl chloride (1.2 equivalents) in pyridine (B92270) is stirred at room temperature.

-

The reaction mixture is then heated under reflux for a specified time until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

-

Upon cooling, the mixture is poured into ice-cold water.

-

The precipitated solid, 2-phenyl-3,1-benzoxazin-4-one, is filtered, washed with a sodium bicarbonate solution to remove unreacted acid, and then with water.

-

The crude product is recrystallized from a suitable solvent like ethanol (B145695) to afford the pure benzoxazinone (B8607429) intermediate.

Step 2: Synthesis of 2-Phenyl-3-(substituted-phenyl)-4(3H)-quinazolinone

-

A mixture of 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) and a substituted aniline (B41778) (1 equivalent) is heated in glacial acetic acid under reflux.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

-

The solid is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-phenyl-3-(substituted-phenyl)-4(3H)-quinazolinone derivative.

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Mechanism of Action and Key Signaling Pathways

The diverse pharmacological effects of this compound derivatives stem from their ability to modulate a variety of biological targets and signaling pathways crucial for cell growth, proliferation, and survival.

Anticancer Activity

A significant focus of research on 4(3H)-quinazolinones has been in the field of oncology. These compounds have been shown to exert their anticancer effects through several mechanisms:

-

Tubulin Polymerization Inhibition: Certain 2-styryl-4(3H)-quinazolinones act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division. By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.

-

Kinase Inhibition: The this compound scaffold is a key component of several clinically approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases involved in cancer cell signaling.

-

Epidermal Growth Factor Receptor (EGFR): Gefitinib and erlotinib (B232) are examples of EGFR tyrosine kinase inhibitors that contain the quinazoline (B50416) core. They are effective in treating non-small cell lung cancer with specific EGFR mutations.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another mechanism by which this compound derivatives exhibit anticancer activity. By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.

-

Phosphoinositide 3-kinase (PI3K): Idelalisib, a this compound-containing drug, is a selective inhibitor of the p110δ isoform of PI3K, a critical component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation in certain B-cell malignancies.

-

-

Other Mechanisms: this compound derivatives have also been reported to inhibit other cancer-related targets, including topoisomerase and tankyrase.

The following diagrams illustrate some of the key signaling pathways targeted by this compound derivatives.

Caption: PI3K/Akt Signaling Pathway and Inhibition by 4(3H)-Quinazolinones.

Caption: Ras/Raf/MEK/ERK (MAPK) Signaling Pathway and EGFR Inhibition.

Caption: Wnt/β-catenin Signaling Pathway.

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. This compound derivatives have shown promise in this area, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), such as PBP2a in MRSA, which are essential for bacterial cell wall synthesis.

Therapeutic Applications and Quantitative Data

The broad biological activity of the this compound scaffold has led to the development of numerous compounds with therapeutic potential across various disease areas. The following tables summarize some of the quantitative data for representative this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | 0.033 | |

| Erlotinib | EGFR | 0.002 | |

| Lapatinib | EGFR/HER2 | 0.01/0.013 | |

| Compound 5d | VEGFR-2 | 0.117 | |

| Compound 5p | VEGFR-2 | 0.117 | |

| Compound A3 | PC3 (Prostate) | 10 | |

| Compound A3 | MCF-7 (Breast) | 10 | |

| Compound A3 | HT-29 (Colon) | 12 | |

| Compound 5c | HT29 (Colon) | 5.53 |

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus ATCC 29213 | ≤0.5 | |

| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | |

| Compound 15 | S. aureus ATCC 29213 | 0.03 | |

| Compound 16 | S. aureus ATCC 29213 | 0.003 | |

| Compound 6y | S. aureus USA300 JE2 (MRSA) | 0.3 |

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | Assay | ED₅₀ (mg/kg) / % Inhibition | Reference |

| Compound 5 | Carrageenan-induced paw edema | 50.3 | |

| Compound 8 | Carrageenan-induced paw edema | 50.3 | |

| Compound 13 | Carrageenan-induced paw edema | 50.3 | |

| Compound 11b | Carrageenan-induced rat paw edema | Significant activity |

Key Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is assessed using a variety of in vitro and in vivo assays. Below are detailed protocols for some of the key experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM) and glycerol (B35011) (10%).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for polymerization promotion or nocodazole (B1683961) for inhibition).

-

Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Experimental Protocol: VEGFR-2 Kinase Assay

This assay determines the inhibitory activity of compounds against the VEGFR-2 kinase.

-

Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for VEGFR-2.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, a vehicle control, and a positive control inhibitor.

-

Kinase Reaction: Add recombinant VEGFR-2 enzyme to each well to initiate the kinase reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, or an antibody-based method (ELISA) that detects the phosphorylated peptide.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Experimental and Logical Workflows

The development of new drugs based on the this compound scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

Introduction

4(3H)-Quinazolinone and its derivatives are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The quinazolinone scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral activities. The versatility of this scaffold has led to the development of several blockbuster drugs. This guide provides a detailed overview of the fundamental synthetic routes to the this compound core, starting from the readily available precursor, anthranilic acid. The methodologies, experimental protocols, and quantitative data for key synthetic strategies are presented to serve as a comprehensive resource for researchers and professionals in the field.

Core Synthetic Strategies

The synthesis of the this compound ring system from anthranilic acid can be broadly categorized into a few key strategies. The most classical and direct approach is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. Another prevalent and versatile method proceeds through a 2-substituted-1,3-benzoxazin-4-one intermediate, which allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone ring. Furthermore, one-pot multi-component reactions have emerged as efficient alternatives, offering streamlined access to a variety of quinazolinone derivatives.

I. Niementowski Reaction: Condensation of Anthranilic Acid with Formamide (B127407)

The Niementowski reaction is a cornerstone in quinazolinone synthesis, first described in 1895. In its most basic form, it involves the thermal condensation of anthranilic acid with an excess of formamide to yield the parent this compound.[1] This reaction can be performed using conventional heating or, more recently, under microwave irradiation to significantly reduce reaction times and improve yields.[2][3]

Reaction Scheme:

Quantitative Data Summary:

| Method | Reagents | Temperature | Time | Yield | Reference |

| Conventional Heating | Anthranilic acid, Formamide (5 eq.) | 150-160 °C | 6-8 h | 61% | [2] |

| Microwave Irradiation | Anthranilic acid, Formamide (5 eq.) | - (270 W power) | 10 min | 87% | [2] |

| Clay Catalysis (MW) | Anthranilic acid, Formamide (5 eq.), Clay | - | - | High |

Experimental Protocols:

Protocol 1: Conventional Heating Method

-

A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated on a sand bath at 150-160 °C for 8 hours.

-

After heating, the reaction mixture is allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed thoroughly with water and then dried.

-

Recrystallization from methanol (B129727) affords pure this compound as a shiny white powder.

Protocol 2: Microwave-Assisted Green Method

-

In a Pyrex beaker, anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed thoroughly.

-

The beaker is covered with an inverted funnel and placed in a microwave oven.

-

The mixture is irradiated in two stages:

-

First stage: 30% power (270 W) for 5 minutes, followed by a 15-minute interval without irradiation.

-

Second stage: Further irradiation for 5 minutes at the same power.

-

-

The reaction mixture is cooled, and the solid product is worked up as described in the conventional method.

Logical Workflow for Niementowski Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Niementowski reaction.

II. Synthesis via Benzoxazinone (B8607429) Intermediate

A highly versatile two-step method for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one intermediate. This is typically achieved by acylating anthranilic acid with an acyl chloride or an acid anhydride (B1165640) (e.g., acetic anhydride). The resulting benzoxazinone is then reacted with a primary amine or other nitrogen nucleophiles to yield the desired quinazolinone. This approach allows for the systematic variation of substituents at both the C2 and N3 positions of the quinazolinone core.

Reaction Scheme:

Step 1: Formation of Benzoxazinone Anthranilic Acid + Acylating Agent --(Dehydration)--> 2-Substituted-1,3-benzoxazin-4-one

Step 2: Ring Transformation to Quinazolinone 2-Substituted-1,3-benzoxazin-4-one + Amine --(Condensation)--> 2,3-Disubstituted-4(3H)-quinazolinone

Quantitative Data Summary for a Representative Synthesis:

| Step | Reactants | Solvent | Conditions | Yield | Reference |

| 1 | 5-Bromoanthranilic acid, 4-Chlorobutyryl chloride | Dimethylformamide | Room Temp, 3 h | 79% | |

| 1a | Intermediate from Step 1, Acetic anhydride | - | Heating, 1 h | 62% | |

| 2 | Benzoxazinone intermediate, Amine | DMF or Ethanol | Reflux | High |

Experimental Protocols:

Protocol 3: Synthesis of a Benzoxazinone Intermediate

-

To a solution of 5-bromoanthranilic acid (0.069 mol, 15 g) in dimethylformamide (35 ml), 4-chlorobutyryl chloride (0.075 mol, 9 ml) is added dropwise while stirring at room temperature.

-

The mixture is stirred for 3 hours at room temperature.

-

The reaction mixture is then poured into water, leading to the formation of a precipitate.

-

The N-acyl anthranilic acid precipitate is collected by filtration, washed with water, and dried under reduced pressure.

-

The dried N-acyl anthranilic acid (0.018 mol, 6 g) is dissolved in acetic anhydride (180 ml) and heated for 1 hour with vigorous stirring to effect cyclization to the benzoxazinone.

-

The solvent (acetic anhydride) is removed by distillation under reduced pressure to yield the crude benzoxazinone intermediate.

Protocol 4: Synthesis of a Tricyclic this compound from a Benzoxazinone Intermediate

-

The crude benzoxazinone intermediate from the previous step is condensed with a chosen amine (e.g., hydrazine, primary amine) in a suitable solvent such as DMF or ethanol.

-

The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation and filtration.

-

The crude product is then purified by recrystallization.

Signaling Pathway Diagram for the Benzoxazinone Route

Caption: Two-step synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.

III. Other Synthetic Approaches

While the Niementowski reaction and the benzoxazinone route are foundational, other methods offer alternative pathways to the this compound core.

-

One-Pot, Three-Component Synthesis: This approach involves the condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine in a single reaction vessel. This method is highly efficient and allows for the rapid generation of a library of substituted quinazolinones. Microwave irradiation in the presence of a catalyst has been shown to produce high yields in short reaction times.

-

Reaction with Isothiocyanates: The reaction of anthranilic acid with various isothiocyanates provides a direct route to 2-mercapto-3-substituted-4(3H)-quinazolinones. These intermediates can be further functionalized at the sulfur atom, expanding the chemical diversity of the resulting compounds.

The synthesis of the this compound core from anthranilic acid is a well-established field with a variety of robust and versatile methods. The choice of synthetic route depends on the desired substitution pattern, the scale of the reaction, and the available resources. The classical Niementowski reaction offers a direct route to the parent compound, while the benzoxazinone intermediate pathway provides a flexible platform for creating diverse analogues. Modern techniques, such as microwave-assisted synthesis and multi-component reactions, have further enhanced the efficiency and environmental friendliness of these transformations, ensuring that the this compound scaffold remains a vital component in the ongoing quest for novel therapeutic agents.

References

The Niementowski Quinazoline Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Niementowski quinazoline (B50416) synthesis, a cornerstone in heterocyclic chemistry, offers a direct pathway to construct the quinazolinone scaffold, a privileged structure in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the reaction's core mechanism, detailed experimental protocols, a comparative analysis of classical and modern synthetic approaches, and a discussion of its scope and limitations.

Core Mechanism: A Stepwise Annulation

The Niementowski quinazoline synthesis is fundamentally the condensation reaction between an anthranilic acid and an amide to yield a 4-oxo-3,4-dihydroquinazoline (also known as a quinazolinone).[1] The reaction is typically performed at elevated temperatures (130-150 °C).[2] The established mechanism proceeds through several key intermediates:

-

Schiff Base Formation: The initial step involves the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide. Subsequent dehydration leads to the formation of a Schiff base (an N-acylimine intermediate).

-

Intramolecular Cyclization: The Schiff base then undergoes an intramolecular cyclization. The lone pair of electrons on the nitrogen atom of the former amide attacks the carboxylic acid group of the anthranilic acid moiety.

-

Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic quinazolinone ring system.

An alternative mechanistic pathway has been proposed under acidic or basic conditions, which involves an initial intermolecular condensation followed by the formation of the imine intermediate.[3] However, the intramolecular cyclization of the Schiff base is the more widely accepted mechanism under neutral, thermal conditions.[3]

Experimental Protocols

Classical Method

The traditional Niementowski synthesis involves the direct heating of the reactants, often without a solvent or in a high-boiling solvent like acetic acid.

General Procedure:

-

A mixture of the appropriate anthranilic acid (1.0 equivalent) and the amide (1.0-1.2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

If a solvent is used, glacial acetic acid (5-10 mL per gram of anthranilic acid) is added.

-

The reaction mixture is heated to reflux (typically 130-150 °C) for 1.5 to 6 hours.[4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into cold water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Synthesis

Modern variations of the Niementowski synthesis often employ microwave irradiation to accelerate the reaction, typically leading to shorter reaction times and improved yields.

General Procedure:

-

A mixture of the anthranilic acid (1.0 equivalent) and the amide (1.0-1.2 equivalents) is placed in a microwave-safe reaction vessel.

-

A high-boiling solvent such as ethylene (B1197577) glycol or a solid support like acidic alumina (B75360) or montmorillonite (B579905) K-10 can be used. Solvent-free conditions are also common.

-

The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) and power (e.g., 60 W) for a short duration (typically 4-40 minutes).

-

After irradiation, the vessel is cooled to room temperature.

-

The product is isolated by adding water to the reaction mixture and collecting the precipitate by filtration.

-

Purification is achieved by recrystallization from an appropriate solvent.

Quantitative Data: A Comparative Analysis

The efficiency of the Niementowski synthesis can be significantly influenced by the reaction conditions and the nature of the substrates. Microwave-assisted protocols generally demonstrate a marked improvement in both reaction time and yield compared to classical heating methods.

| Anthranilic Acid Derivative | Amide/Thienopyrimidine Derivative | Method | Reaction Time | Yield (%) | Reference |

| Substituted Anthranilic Acids | 4-chloro-5,6-disubstituted thieno-[2,3-d]-pyrimidine | Classical (Reflux in Acetic Acid) | 1.5 h | 52-78 | |

| Substituted Anthranilic Acids | 4-chloro-5,6-disubstituted thieno-[2,3-d]-pyrimidine | Microwave (140 W in Acetic Acid) | 10 min | 75-92 | |

| Anthranilic Acid | Formamide (B127407) | Classical (130-150 °C) | 6 h | - | |

| Anthranilic Acid | Formamide | Microwave (60 W) | 20 min | 59 | |

| Substituted Anthranilic Acids | Various aromatic and heteroaromatic carboxylic acids and amines | Classical (Reflux in Pyridine) | 6-8 h | 68-81 | |

| Substituted Anthranilic Acids | Various aromatic and heteroaromatic carboxylic acids and amines | Microwave (400-500 W, neat) | 4-5 min | 82-94 |

Scope and Limitations

The Niementowski quinazoline synthesis is a versatile method applicable to a range of substituted anthranilic acids and amides. Electron-donating or -withdrawing groups on the anthranilic acid ring are generally well-tolerated. The amide component can also be varied, although formamide is commonly used to install a hydrogen at the 2-position of the quinazolinone.

Limitations and Side Reactions:

-

Harsh Conditions: The classical method often requires high temperatures and long reaction times, which can be a limitation for sensitive substrates.

-

Byproduct Formation: A common side reaction is the formation of a quinazolinone byproduct when the cyclization occurs via the carbonyl group of the amide. Using an excess of formamide can help to favor the formation of the desired quinazoline.

-

Substrate Scope: While generally broad, the reaction may be less efficient with sterically hindered anthranilic acids or amides.

-

Low Yields with Certain Substrates: The reaction of anthranilic acid with certain aldehydes, like heptaldehyde, at high temperatures has been reported to give minimal yields.

Strategies to overcome these limitations include the use of microwave irradiation, which allows for shorter reaction times and often cleaner reactions, and the careful control of reaction parameters such as pH and reactant stoichiometry. The use of catalysts like acidic alumina, silica (B1680970) gel, or montmorillonite K-10 can also improve yields and reaction rates, particularly in microwave-assisted procedures.

References

The Expanding Chemical Frontier of 4(3H)-Quinazolinones: A Technical Guide for Drug Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 4(3H)-quinazolinone scaffold has emerged as a privileged structure, consistently demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the rich chemical space of this compound derivatives. It provides a comprehensive overview of their synthesis, diverse biological applications with a focus on anticancer and antibacterial activities, and the intricate structure-activity relationships that govern their therapeutic potential. This guide aims to equip researchers with the foundational knowledge and detailed methodologies to navigate and exploit this promising chemical space for the discovery of novel therapeutic agents.

Synthetic Strategies: Building the Quinazolinone Core

The versatility of the this compound scaffold is mirrored in the numerous synthetic routes developed for its construction. The most prevalent and classical approach commences with anthranilic acid or its derivatives. A general and widely adopted synthetic pathway involves a multi-step process, which is outlined below.

General Synthetic Workflow

Biological Activities and Structure-Activity Relationships

This compound derivatives have been extensively investigated for a wide array of pharmacological activities, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this compound derivatives against various cancer cell lines. Many of these compounds exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are prominent targets for this class of compounds. Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.

The antiproliferative activity of a range of this compound derivatives against various cancer cell lines is summarized in the tables below.

Table 1: Anticancer Activity of 2,3-Disubstituted-4(3H)-quinazolinone Derivatives

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 3d | 2-(benzylidenehydrazinyl)-3-(4-chlorophenyl) | HeLa | 10 | [1] |

| 3e | 2-(benzylidenehydrazinyl)-3-(4-bromophenyl) | T98G | 12 | [1] |

| 3h | 2-(benzylidenehydrazinyl)-3-(p-tolyl) | T98G | 22 | [1] |

| 3a | 2-(benzylidenehydrazinyl)-3-phenyl | HL60 | 21 | [1] |

| 3a | 2-(benzylidenehydrazinyl)-3-phenyl | U937 | 30 | [1] |

| 22a | Specific this compound derivative | MDA-MB-231 | 3.21 | |

| 22a | Specific this compound derivative | HT-29 | 7.23 |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 2i | CDK2 | 0.173 | |

| 3i | CDK2 | 0.177 | |

| 3i | HER2 | 0.079 | |

| 2h | EGFR | 0.102 | |

| 2i | EGFR | 0.097 | |

| 6d | EGFR | 0.069 | |

| 8b | EGFR | 0.00137 | |

| 2j | VEGFR-2 | 0.247 | |

| 3g | VEGFR-2 | 0.294 | |

| 3i | VEGFR-2 | 0.257 |

Antibacterial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antibacterial agents. This compound derivatives have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs).

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | S. aureus ATCC 29213 | 2 | |

| 73 | S. aureus ATCC 29213 | ≤ 4 | |

| QNZ 4-AgNP | E. coli K1 | - | |

| QNZ 6-AgNP | E. coli K1 | - | |

| QNZ 4-AgNP | S. pyogenes | - | |

| QNZ 6-AgNP | S. pyogenes | - |

Experimental Protocols

General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone Derivatives

This multi-step procedure is a representative method for the synthesis of a variety of 2,3-disubstituted-4(3H)-quinazolinones.

-

Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acid chloride (e.g., butyryl chloride) to yield the corresponding N-acyl anthranilic acid.

-

Step 2: Benzoxazinone Ring Formation: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate cyclization and form a 2-substituted-3,1-benzoxazin-4-one intermediate.

-

Step 3: Quinazolinone Ring Formation: The benzoxazinone intermediate is subsequently refluxed with a primary amine or hydrazine to yield the 2,3-disubstituted-4(3H)-quinazolinone.

-

Step 4-6: Further Modifications: The core quinazolinone structure can be further modified through subsequent reactions like bromination and reaction with various nucleophiles to introduce additional diversity.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

-

Materials: Recombinant Human EGFR (kinase domain), appropriate kinase assay buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Serially dilute the test compounds in an appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the diluted compounds. c. Add the EGFR enzyme solution to each well. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the signal (e.g., luminescence for ADP production) using a plate reader. g. Calculate the IC50 values by plotting the percent inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals with the solubilization solution. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 values.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

-

Materials: Bacterial strains (e.g., S. aureus), appropriate broth medium (e.g., Mueller-Hinton broth), and 96-well microtiter plates.

-

Procedure: a. Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core structure for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of 4(3H)-quinazolinones in the development of new anticancer and antibacterial drugs. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative therapies.

References

The Synthetic Alchemy of 4(3H)-Quinazolinones: A Technical Guide to Natural Product Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and forming the backbone of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis of this compound natural product analogs, offering detailed experimental protocols, a comprehensive summary of quantitative biological data, and visualizations of key signaling pathways and experimental workflows.

I. Synthetic Strategies for the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic routes, ranging from classical methods to modern, more efficient protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Niementowski Reaction

One of the most traditional and straightforward methods is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide at elevated temperatures.[1]

Experimental Protocol: Microwave-Assisted Niementowski Reaction [2]

-

In a microwave-transparent vessel, combine anthranilic acid (1 mmol) and formamide (B127407) (5 mL).

-

Irradiate the mixture in a microwave reactor at 60 W for 20 minutes.

-

After cooling, add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford the this compound.

-

Recrystallize from an appropriate solvent (e.g., ethanol) for further purification.

From Anthranilic Acid and Amines

A versatile one-pot, three-component reaction allows for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acid, an orthoester, and a primary amine. This method offers the advantage of introducing diversity at both the 2- and 3-positions in a single step.

Experimental Protocol: One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones under Microwave Irradiation [3]

-

In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in ethanol (B145695) (10 mL).

-

Subject the mixture to microwave irradiation at 120°C for 30 minutes.

-

After the reaction is complete, pour the mixture over crushed ice.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to obtain the purified 3-substituted-quinazolin-4(3H)-one.

From Isatoic Anhydride (B1165640)

Isatoic anhydride serves as a common and reactive starting material for the synthesis of 4(3H)-quinazolinones. Its reaction with amines and a source for the C2 position provides a modular approach to a variety of analogs.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride [4]

-

In a reaction flask, combine isatoic anhydride (1 mmol), a primary amine (1.2 mmol), and an orthoester (1.5 mmol).

-

Heat the mixture at 120°C for 5 hours under solvent-free conditions. Alternatively, for a more rapid synthesis, irradiate the mixture in a microwave reactor at 140°C for 20-30 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a small amount of ethanol to the solidified mass and triturate to obtain a solid.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the 2,3-disubstituted quinazolin-4(3H)-one.

II. Biological Activities and Quantitative Data

The therapeutic potential of this compound analogs is vast, with significant activity reported across several disease areas. The following tables summarize key quantitative data for various biological activities.

Anticancer Activity

Many this compound derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 6-iodo-2-methyl-3-(3,4-dichlorophenyl)-quinazolin-4(3H)-one | HeLa | 10 | [5] |

| 6-iodo-2-methyl-3-(3-chloro-4-fluorophenyl)-quinazolin-4(3H)-one | T98G | 12 | |

| 6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one | HL-60 | 21 | |

| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate | K562 | 0.5 | |

| Quinazolinone-Thiazole Hybrid (A3) | PC3 | 10 | |

| Quinazolinone-Thiazole Hybrid (A3) | MCF-7 | 10 | |

| Quinazolinone-Thiazole Hybrid (A3) | HT-29 | 12 | |

| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivative | Various | Broad-spectrum | |

| 2-phenyl-quinazolin-4(3H)-one derivative (6d) | NCI-H460 | 0.789 (GI50) |

Anticonvulsant Activity

The this compound scaffold is a well-established pharmacophore for anticonvulsant activity, with many analogs showing significant protection in preclinical models of epilepsy.

| Compound/Analog | Animal Model | ED50 (mg/kg) | Reference |

| Novel 4-Quinazolinone Derivative (5f) | Mouse (PTZ-induced) | 28.90 | |

| Novel 4-Quinazolinone Derivative (5b) | Mouse (PTZ-induced) | 47.38 | |

| Novel 4-Quinazolinone Derivative (5c) | Mouse (PTZ-induced) | 56.40 | |

| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) | Mouse (PTZ-induced) | 251 | |

| 2,3-disubstituted quinazolin-4(3H)-one (7a) | Mouse (PTZ-induced) | 150 (dose with 100% protection) | |

| 2,3-disubstituted quinazolin-4(3H)-one (8b) | Mouse (PTZ-induced) | 150 (dose with 100% protection) |

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans | 3.90 | |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Aspergillus niger | 3.90 | |

| This compound derivative (27) | S. aureus (MRSA) | ≤0.5 | |

| Hydrazone derivative (4a) | E. coli | 4 | |

| Pyrazole derivative (5a) | E. coli | 1 |

Anti-inflammatory Activity

The anti-inflammatory potential of 4(3H)-quinazolinones has been demonstrated in various in vitro and in vivo models.

| Compound/Analog | Assay | % Inhibition | Reference |

| 2-methyl-3-substituted quinazolinone (QB2) | In-vitro protein denaturation | 73% at 300 µg/mL | |

| 2-methyl-3-substituted quinazolinone (QF8) | In-vitro protein denaturation | 73% at 300 µg/mL | |

| 2-methyl-3-substituted quinazolinone (11b) | Carrageenan-induced rat paw edema | Higher than indomethacin | |

| 3-naphtalene-substituted quinazolinone | Carrageenan-induced rat paw edema | 19.69–59.61% at 50 mg/kg | |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (4) | In vivo anti-inflammatory | ED50 = 50.3–112.1 mg/kg |

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of this compound analogs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

References

- 1. Synthesis, anti-inflammatory and analgesic activity of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Candidate Drug Targets for Prevention or Modification of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Novel 4(3H)-Quinazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize novel 4(3H)-quinazolinone compounds, a core scaffold in medicinal chemistry renowned for its diverse biological activities.[1][2][3][4]

Introduction: The Quinazolinone Scaffold

The this compound core is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring.[5] This privileged structure is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of novel 2,3-disubstituted 4(3H)-quinazolinones is a key strategy in drug discovery. Accurate structural elucidation and characterization using a suite of spectroscopic methods are critical for confirming the identity, purity, and molecular structure of these new chemical entities.

This document outlines the standard spectroscopic workflow, presents typical quantitative data for a representative novel quinazolinone, provides detailed experimental protocols, and illustrates key processes through diagrams.

General Experimental Workflow

The synthesis and characterization of a novel this compound compound follow a logical progression from synthesis to purification and finally to structural confirmation via spectroscopic analysis.

Spectroscopic Data of a Representative Compound

To illustrate the characterization process, we will use a representative novel compound: 2-(4-Methoxyphenyl)-3-methyl-4(3H)-quinazolinone . The following tables summarize the expected quantitative data derived from key spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the hydrogen atom framework of the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 8.20 | Doublet (d) | H-5 (Aromatic) |

| 2 | 7.85 | Triplet (t) | H-7 (Aromatic) |

| 3 | 7.70 | Doublet (d) | H-8 (Aromatic) |

| 4 | 7.55 | Triplet (t) | H-6 (Aromatic) |

| 5 | 7.95 | Doublet (d) | H-2', H-6' (Aromatic) |

| 6 | 7.05 | Doublet (d) | H-3', H-5' (Aromatic) |

| 7 | 3.88 | Singlet (s) | -OCH₃ (Methoxy) |

| 8 | 3.55 | Singlet (s) | N-CH₃ (N-Methyl) |

| Solvent: DMSO-d₆. Spectrometer Frequency: 400 MHz. |

Table 2: ¹³C NMR Spectroscopic Data

¹³C NMR provides information on the carbon skeleton of the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 162.5 | C=O (C-4) |

| 2 | 161.0 | C-OCH₃ (C-4') |

| 3 | 155.0 | C=N (C-2) |

| 4 | 147.0 | C-4a |

| 5 | 134.5 | C-7 |

| 6 | 130.0 | C-2', C-6' |

| 7 | 127.0 | C-5 |

| 8 | 126.8 | C-8 |

| 9 | 126.5 | C-6 |

| 10 | 125.0 | C-1' |

| 11 | 120.5 | C-8a |

| 12 | 114.0 | C-3', C-5' |

| 13 | 55.5 | -OCH₃ |

| 14 | 33.0 | N-CH₃ |

| Solvent: DMSO-d₆. Spectrometer Frequency: 100 MHz. |

Table 3: FT-IR Spectroscopic Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1685 | Strong | C=O Stretch (Amide Carbonyl) |

| 1610 | Strong | C=N Stretch |

| 1595 | Strong | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Aryl Ether) |

| 1175 | Strong | C-N Stretch |

Table 4: Mass Spectrometry Data

Mass spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the molecular formula.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 266.11 | 100 | [M]⁺ (Molecular Ion) |

| 251.08 | 85 | [M - CH₃]⁺ |

| 238.09 | 40 | [M - CO]⁺ |

| 135.05 | 60 | [C₈H₇O₂]⁺ (Methoxyphenyl fragment) |

| 119.05 | 30 | [C₇H₅NO]⁺ (Benzoyl isocyanate fragment) |

| 77.04 | 25 | [C₆H₅]⁺ (Phenyl fragment) |

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of novel this compound derivatives.

General Synthesis Protocol

The most common approach for synthesizing 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.

-

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:

-

To a solution of anthranilic acid (1.0 eq.) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add the desired acyl chloride (e.g., 4-methoxybenzoyl chloride, 1.1 eq.) dropwise under stirring at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Add acetic anhydride (B1165640) (3.0 eq.) and heat the mixture under reflux for 3-5 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the benzoxazinone intermediate.

-

-

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone:

-

A mixture of the benzoxazinone intermediate (1.0 eq.) and a primary amine (e.g., methylamine, 1.2 eq.) in a solvent like ethanol (B145695) or glacial acetic acid is heated under reflux for 4-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture. The product often precipitates out of the solution.

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and purify by recrystallization to obtain the final product.

-

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1 mg) with dry KBr (~100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of functional groups.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS) and using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

-

Data Acquisition: Scan the sample solution over a wavelength range of 200-600 nm. The UV-Vis absorption spectra of quinazoline (B50416) derivatives typically show two main bands, one around 240–300 nm (π → π* transition) and another at 310–425 nm (n → π* transition).

-

Data Processing: Plot absorbance versus wavelength to identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mechanism of Action: Signaling Pathway Inhibition

Many this compound derivatives function as kinase inhibitors, a key mechanism in modern cancer therapy. For example, they are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 4(3H)-Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold that is ubiquitously found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds.[1] Its remarkable chemical stability and diverse pharmacological profile have established it as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized in the 19th century, interest in this moiety was significantly amplified in the mid-20th century with the isolation and structural elucidation of bioactive natural products.[3] This guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and the expansive biological activities of this compound alkaloids, offering a technical resource for professionals in the field. The scaffold's derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties.[4]

Discovery and Historical Milestones

The journey of the this compound scaffold began in a laboratory, not in nature. The first compound in this class was synthesized as early as 1869 by Griess, through the reaction of anthranilic acid and cyanogen. However, intensive research into this series was not stimulated until the early 1950s. A pivotal moment was the isolation and structural elucidation of the alkaloid febrifugine (B1672321) from a traditional Chinese herbal remedy, which was found to be effective against malaria. This discovery of a potent, naturally occurring this compound sparked significant interest in the scientific community.

Another key development was the synthesis of Methaqualone in 1951. It became a well-known drug with sedative and muscle relaxant effects, further cementing the therapeutic potential of the this compound core. Since these early discoveries, researchers have isolated approximately 150 naturally occurring quinazolinone-based alkaloids from a wide variety of sources, including plants, animals, and microorganisms. This natural library, featuring compounds like luotonins, glycosminine, and rutaecarpine, continues to inspire the development of novel synthetic derivatives for therapeutic and agrochemical applications.

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core has been the subject of extensive research, leading to numerous methodologies. Most routes utilize anthranilic acid or its derivatives as the starting material.

Classic Synthetic Routes

a) Niementowski Synthesis: This is a straightforward method involving the condensation of anthranilic acid with an acid amide, such as formamide, typically by heating at elevated temperatures (e.g., 120°C) to drive the elimination of water. The reaction is believed to proceed through an o-amidobenzamide intermediate.

b) Benzoxazinone (B8607429) Intermediate Method: A highly prevalent and versatile two-step approach. First, anthranilic acid is cyclized to form a 2-substituted benzoxazin-4-one intermediate, commonly achieved by heating with acetic anhydride. This intermediate is then reacted with ammonia (B1221849) or a primary amine to yield the desired 2,3-substituted this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone via Benzoxazinone Intermediate

This protocol is adapted from the general procedures described in the literature for synthesizing this compound derivatives.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate II)

-

To anthranilic acid (I), add triethyl orthoacetate.

-

Heat the mixture under reflux for a specified period.

-

Upon completion, cool the solution to -20°C to crystallize the intermediate benzoxazinone (II).

-

Filter the crystals and wash with a cold solvent to obtain the pure intermediate.

Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone (Final Product)

-

Dissolve the dried intermediate benzoxazinone (II) in glacial acetic acid by heating.

-

Add a substituted aniline (B41778) (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, and the product will precipitate.

-

Filter the solid product, wash with a suitable solvent, and dry under a vacuum. Recrystallization from a solvent like ethanol (B145695) can be performed for further purification.

Protocol 2: One-Pot Condensation for 2,3-Disubstituted 4(3H)-quinazolinones

This protocol is based on modern one-pot synthesis strategies.

-

In a reaction vessel, combine anthranilic acid (1 mmol), an orthoester such as trimethyl orthoformate (1.2 mmol), and a primary amine (1 mmol).

-

Add a catalyst, such as Strontium Chloride Hexahydrate (SrCl2·6H2O) (10 mol%).

-

Stir the mixture at room temperature under solvent-free conditions.

-

Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.

-

Upon completion, add ethyl acetate (B1210297) to the reaction mixture.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold is associated with an exceptionally broad spectrum of biological activities, making it a "privileged structure" in drug discovery.

Key therapeutic areas include:

-